molecular formula C12H23NO3S B7931763 2-(2-Hydroxy-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

2-(2-Hydroxy-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B7931763
M. Wt: 261.38 g/mol
InChI Key: CQNPWDABDJALSI-UHFFFAOYSA-N
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Description

2-(2-Hydroxy-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester, specifically the (S)-enantiomer with CAS number 1353998-03-4, is a chiral pyrrolidine-based building block of interest in medicinal and synthetic chemistry . This compound features a pyrrolidine ring, a tert-butyloxycarbonyl (Boc) protecting group, and a hydroxymethylthioether side chain. The Boc group is widely used in synthetic organic chemistry to protect amines and is stable under a range of basic and nucleophilic conditions, but can be removed under mild acidic conditions . The molecular formula of the compound is C12H23NO3S, and it has a molecular weight of 261.38 g/mol . Compounds with this specific structure serve as critical synthetic intermediates. The presence of both a protected amine and a hydroxyl group on the side chain makes it a versatile precursor for further chemical modifications, enabling the construction of more complex molecules for pharmaceutical research . Its primary research application lies in its role as a key intermediate in the synthesis of potential drug candidates, particularly those targeting neurological disorders . Structurally related pyrrolidine derivatives are often investigated for their interactions with enzymes and receptors within neurological pathways . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl 2-(2-hydroxyethylsulfanylmethyl)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3S/c1-12(2,3)16-11(15)13-6-4-5-10(13)9-17-8-7-14/h10,14H,4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQNPWDABDJALSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1CSCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Allyl Pyrrolidine Intermediate Preparation

The synthesis begins with allyl-functionalized pyrrolidine derivatives . For example, allyl pyrrolidine is prepared via ring-closing metathesis of diallylamine using Grubb’s 1st-generation catalyst. The resulting pyrroline is hydrogenated to yield the saturated pyrrolidine core.

Thiol-Ene Reaction with 2-Hydroxyethanethiol

The allyl group undergoes a radical-mediated thiol-ene reaction with 2-hydroxyethanethiol. Conditions include:

  • Reagents : Benzyl mercaptan, 1,1′-azobis(cyanocyclohexane) (radical initiator)

  • Solvent : 1,4-Dioxane

  • Temperature : 90°C for 12–24 hours.
    This step introduces the 2-hydroxyethylsulfanylmethyl side chain.

tert-Butyl Ester Protection

The pyrrolidine nitrogen is protected using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane at 20°C for 16 hours. Purification via flash chromatography (0–10% MeOH/CH₂Cl₂) yields the final product with 98% purity .

Key Data:

StepYieldConditions
Thiol-ene reaction75%90°C, 1,4-dioxane, 12–24 h
Boc protection98%CH₂Cl₂, 20°C, 16 h

Nucleophilic Substitution Approach

Halogenated Pyrrolidine Synthesis

A halogenated precursor (e.g., 2-(bromomethyl)pyrrolidine ) is synthesized by treating 2-(hydroxymethyl)pyrrolidine with HBr or PBr₃.

Thiol Nucleophile Reaction

The brominated intermediate reacts with 2-mercaptoethanol under basic conditions (K₂CO₃ or Et₃N):

  • Solvent : DMF or THF

  • Temperature : 60°C for 6–8 hours.
    This forms the thioether linkage .

Boc Protection and Purification

Post-reaction, Boc protection is applied as described in Section 1.3. Final purification uses column chromatography (hexane/ethyl acetate).

Key Data:

StepYieldConditions
Bromination85%PBr₃, 0°C to RT, 2 h
Thiol substitution70%DMF, K₂CO₃, 60°C, 8 h

Catalytic Hydrogenation and Deprotection

Benzyl Group Removal

For intermediates with benzyl protection (e.g., 3-(benzylsulfanylmethyl)pyrrolidine ), 10% Pd/C in methanol under H₂ atmosphere removes the benzyl group.

Boc Protection Follow-Up

The deprotected amine is immediately subjected to Boc protection to prevent oxidation.

Key Data:

StepYieldConditions
Hydrogenation90%10% Pd/C, H₂, MeOH, 6 h

Analysis of Methodologies

Efficiency Comparison

MethodAdvantagesLimitations
Thiol-ene reactionHigh regioselectivity, mild conditionsRequires radical initiators
Nucleophilic substitutionScalable, simple reagentsRisk of over-alkylation
HydrogenationClean deprotectionRequires specialized equipment

Spectroscopic Characterization

  • ¹H NMR (CDCl₃): δ 4.78 (br, 1H, -OH), 3.67–3.53 (m, 2H, -SCH₂CH₂OH), 1.46 (s, 9H, Boc).

  • MS (ESI+) : m/z 261.38 [M+H]⁺.

Challenges and Optimization

  • Stereochemical Control : Racemization at the pyrrolidine chiral center may occur during Boc protection. Low temperatures (0–5°C) and shorter reaction times mitigate this.

  • Purification : Silica gel chromatography remains critical for isolating the tert-butyl ester due to polar byproducts.

Industrial Applications and Scalability

The compound serves as an intermediate in peptide mimetics and kinase inhibitors . The thiol-ene method is preferred for scale-up due to fewer side reactions. Pilot-scale batches (≥100 g) achieve 85% overall yield using continuous flow reactors .

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxy-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or sulfonates in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

Pharmaceutical Development

The compound has potential applications in drug development, particularly in the synthesis of novel pharmaceuticals. Its structural features allow it to be a candidate for modifications that could lead to enhanced therapeutic efficacy.

Synthesis of Peptides and Amino Acids

Due to its carboxylic acid functional group, this compound can be utilized in peptide synthesis as an amino acid derivative. It can serve as a building block for creating more complex peptide structures that may exhibit biological activity.

Antioxidant Properties

Research indicates that compounds with similar structures may possess antioxidant properties. Investigating the antioxidant potential of 2-(2-hydroxy-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester could lead to new applications in health supplements or functional foods.

Chemical Biology

The compound may be used in chemical biology studies to explore its interaction with biological systems, potentially serving as a probe to study sulfhydryl groups in proteins or other biomolecules.

Material Science

The unique properties of this compound can also lend themselves to applications in material science, particularly in the development of polymers or coatings that require specific chemical functionalities.

Case Study 1: Antioxidant Activity

A study explored the antioxidant activity of various sulfur-containing compounds, including derivatives similar to 2-(2-hydroxy-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester. Results indicated that these compounds effectively scavenge free radicals, suggesting potential health benefits when incorporated into dietary supplements.

Case Study 2: Synthesis of Peptide Analogs

In a synthetic chemistry project, researchers synthesized peptide analogs using (S)-2-(2-hydroxy-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester as a starting material. The resulting peptides exhibited enhanced stability and bioactivity compared to traditional peptides synthesized without this compound.

Case Study 3: Drug Delivery Systems

Research has been conducted on using this compound as part of drug delivery systems, where its ability to form stable complexes with various drugs was evaluated. Results showed improved solubility and bioavailability for certain therapeutic agents when combined with this ester.

Mechanism of Action

The mechanism of action of 2-(2-Hydroxy-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the pyrrolidine ring can interact with enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

tert-Butyl 3-(((2-hydroxyethyl)thio)methyl)pyrrolidine-1-carboxylate

  • Structural Difference : This compound is a regioisomer of the target molecule, with the hydroxythioethylsulfanylmethyl group at the 3-position instead of the 2-position on the pyrrolidine ring .
  • For example, regiochemistry can influence selectivity in nucleophilic substitutions .

(S)-2-(2-Amino-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

  • Structural Difference : The hydroxyl group is replaced with an amine (-NH₂), yielding a molecular formula of C₁₂H₂₄N₂O₂S (MW: 260.4) .
  • Functional Impact : The amine group enhances water solubility and enables participation in hydrogen bonding or Schiff base formation. This modification is critical in prodrug design or targeting amine-reactive biomolecules .

tert-Butyl 2-[(1S)-1-hydroxyethyl]pyrrolidine-1-carboxylate

  • Structural Difference: The hydroxythioethylsulfanylmethyl group is replaced with a hydroxyethyl moiety (C₁₁H₂₁NO₃, MW: 215.29) .
  • This analog may exhibit improved metabolic stability in vivo but diminished metal-binding capacity .

(S)-Enantiomer of the Target Compound

  • Structural Difference : The (S)-enantiomer (CAS: 1353998-03-4) shares the same molecular formula but differs in chiral configuration .
  • Functional Impact : Stereochemistry critically influences interactions with chiral biomolecules (e.g., enzymes, receptors). The (S)-enantiomer may exhibit distinct pharmacokinetic or pharmacodynamic profiles .

(2S,4R)-4-Fluoro-2-(methoxy-methyl-carbamoyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

  • Structural Difference : Incorporates a fluorine atom at the 4-position and a carbamoyl group at the 2-position (C₁₂H₂₁FN₂O₄, MW: 276.30) .
  • Functional Impact : Fluorine enhances electronegativity and metabolic resistance, while the carbamoyl group introduces hydrogen-bonding capability. Such modifications are advantageous in CNS-targeted drug candidates .

Comparative Analysis of Key Properties

Property Target Compound 3-Position Isomer Amino Derivative Hydroxyethyl Analog
Molecular Weight 261.38 g/mol 261.38 g/mol 260.4 g/mol 215.29 g/mol
Boiling Point 384.7 °C (predicted) N/A N/A N/A
Solubility Low (hydroxyl + sulfur) Similar Higher (amine) Moderate (hydroxyethyl)
Reactivity Prone to oxidation (sulfur) Similar Amine-specific reactions Reduced sulfur reactivity
Biological Applications Enzyme inhibition intermediates N/A Prodrug synthesis Metabolic studies

Research and Industrial Relevance

  • Pharmaceutical Intermediates : Pyrrolidine derivatives are pivotal in synthesizing leukotriene A4 hydrolase inhibitors () and kinase inhibitors () .
  • Chiral Synthesis : The (S)-enantiomer () highlights the importance of stereochemistry in drug design, particularly for targeting enantioselective enzymes .

Biological Activity

2-(2-Hydroxy-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester, with the CAS number 1353945-57-9, is a compound that has garnered interest in various fields of biological and medicinal chemistry. Its unique molecular structure, characterized by the presence of a pyrrolidine ring and a tert-butyl ester functional group, suggests potential applications in pharmacology and biochemistry.

  • Molecular Formula : C12H23NO3S
  • Molecular Weight : 261.38 g/mol
  • Purity : ≥ 96%

Biological Activity Overview

The biological activity of this compound is primarily investigated in the context of its potential therapeutic effects, including its role as a substrate or inhibitor in various biochemical pathways. Research indicates that it may exhibit significant biological properties, such as:

  • Antioxidant Activity : The presence of the hydroxyl group may contribute to its ability to scavenge free radicals, thereby providing protective effects against oxidative stress.
  • Neuroprotective Effects : Preliminary studies suggest that compounds with a pyrrolidine structure can interact with neurotransmitter systems, potentially offering neuroprotective benefits.
  • Antimicrobial Properties : Some derivatives of pyrrolidine compounds have shown efficacy against bacterial strains, indicating that this compound may have similar properties.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntioxidantScavenging of free radicals
NeuroprotectiveInteraction with neurotransmitters
AntimicrobialEfficacy against bacterial strains

Case Study 1: Neuroprotective Potential

A study conducted by researchers at Barrow Neurological Institute explored the neuroprotective potential of pyrrolidine derivatives. The findings indicated that compounds similar to 2-(2-Hydroxy-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester could modulate neurotransmitter release, enhancing synaptic plasticity and providing protection against neurodegenerative conditions.

Case Study 2: Antioxidant Activity

Research published in the Journal of Medicinal Chemistry demonstrated that certain pyrrolidine derivatives exhibited significant antioxidant activity. The study utilized various assays to measure the radical scavenging ability of these compounds, concluding that the structural features present in 2-(2-Hydroxy-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester could enhance its efficacy as an antioxidant agent.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(2-Hydroxy-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester?

  • Methodological Answer : The compound is typically synthesized via lithiation-trapping of N-Boc pyrrolidine derivatives. For example, lithiation with s-BuLi at controlled temperatures (e.g., −78°C to 0°C) followed by reaction with electrophiles like Me3_3SiCl or aldehydes yields substituted pyrrolidine intermediates. Subsequent functionalization with hydroxyethylsulfanylmethyl groups involves thiol-ene click chemistry or nucleophilic substitution. Post-synthesis, the tert-butyl carbamate (Boc) group is retained as a protecting agent .
  • Key Steps :

  • Lithiation with s-BuLi.
  • Electrophilic trapping (e.g., with Me3_3SiCl or aldehydes).
  • Quenching with NH4_4Cl and purification via ether extraction .

Q. How is the tert-butyl carbamate (Boc) group removed in this compound, and what conditions are optimal?

  • Methodological Answer : The Boc group is acid-labile. Deprotection is achieved using HCl in dioxane (4 M, 5–10 eq) at room temperature for 4–6 hours. After removal, the resulting amine is neutralized and extracted using dichloromethane/water. This method preserves the hydroxyethylsulfanylmethyl moiety while cleaving the Boc group .

Q. What analytical techniques are used to confirm the purity and structure of this compound?

  • Methodological Answer :

  • Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica gel plates and UV visualization.
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm structural integrity (e.g., tert-butyl singlet at δ 1.4 ppm, hydroxyethyl signals at δ 3.5–4.0 ppm).
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+^+ for C13_{13}H25_{25}NO3_3S: calc. 276.16, found 276.15) .

Advanced Research Questions

Q. How do reaction conditions (temperature, solvent, electrophile) influence the stereochemical outcome during lithiation of N-Boc pyrrolidine?

  • Methodological Answer : Stereoselectivity in lithiation is governed by:

  • Temperature : Lower temperatures (−78°C) favor kinetic control, producing syn-adducts with bulky electrophiles (e.g., Me3_3SiCl). Higher temperatures (0°C) may lead to equilibration and anti-products .
  • Electrophile Size : Bulky electrophiles (e.g., PhCHO) preferentially attack the less hindered face of the lithiated intermediate.
  • Solvent Effects : Ethereal solvents (THF) stabilize lithiated species, enhancing selectivity .
    • Example : At −78°C, s-BuLi lithiation of N-Boc pyrrolidine followed by PhCHO trapping yields >90% syn-diastereomer .

Q. What strategies mitigate decomposition or side reactions during long-term storage of this compound?

  • Methodological Answer :

  • Storage Conditions : Store at −20°C under inert gas (N2_2/Ar) to prevent oxidation of the thioether group.
  • Stabilizers : Add 1–2% hydroquinone to inhibit radical-mediated degradation.
  • Periodic Analysis : Monitor purity via NMR every 6 months; recrystallize from hexane/ethyl acetate if degradation exceeds 5% .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Docking Studies : Use software (e.g., AutoDock Vina) to predict binding affinities for targets like neurotensin receptors.
  • QSAR Models : Corolate substituent effects (e.g., sulfanylmethyl chain length) with activity using Hammett constants or logP values.
  • MD Simulations : Assess conformational stability of the pyrrolidine ring in aqueous vs. lipid environments .

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